molecular formula C18H21NO B1215461 N-(4-Methoxybenzylidene)-4-butylaniline CAS No. 26227-73-6

N-(4-Methoxybenzylidene)-4-butylaniline

Cat. No. B1215461
CAS RN: 26227-73-6
M. Wt: 267.4 g/mol
InChI Key: FEIWNULTQYHCDN-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzylidene)-4-butylaniline, commonly referred to as MBBA, is a well-known liquid crystal compound. It has been extensively studied for its unique liquid-crystalline properties, exhibiting nematic phases at room temperature. Research has focused on its phase behavior, molecular and crystal structure, and physical and chemical properties to understand its potential applications in liquid crystal displays and other technologies.

Synthesis Analysis

MBBA is typically synthesized through a condensation reaction of 4-methoxybenzaldehyde and 4-butylaniline. This reaction is facilitated by the presence of a dehydrating agent, resulting in the formation of the Schiff base linkage that characterizes MBBA. The synthesis process is critical for achieving high purity MBBA, which is essential for its performance in liquid crystal applications.

Molecular Structure Analysis

The molecular structure of MBBA has been determined through various techniques, including X-ray diffraction. At low temperatures (-163°C), MBBA crystals exhibit an orthorhombic structure, with three independent molecules in the unit cell displaying slightly different conformations. The molecular packing is characterized by a smectic-like arrangement, indicative of the compound's mesogenic properties. The detailed molecular geometry, including bond lengths and angles, has been elucidated through gas-phase electron diffraction and ab initio calculations, highlighting the planar nature of the azomethine linkage and the flexible conformation of the n-butyl chain (Boese et al., 1992) (Kuze et al., 1999).

Chemical Reactions and Properties

MBBA undergoes various chemical reactions typical of Schiff bases, such as hydrolysis under acidic conditions, returning to the parent amine and aldehyde. Its reactivity with nucleophiles and electrophiles can be influenced by the methoxy and butyl groups, affecting the electronic distribution across the molecule. Studies on MBBA derivatives have explored modifications to its chemical structure to tune its liquid crystalline properties, including phase transition temperatures and mesophase stability.

Physical Properties Analysis

The physical properties of MBBA, including its phase transition temperatures, have been thoroughly investigated. MBBA transitions from a solid to a nematic liquid crystalline phase and finally to an isotropic liquid as the temperature increases. These transitions are accompanied by significant changes in physical properties such as density, refractive index, and thermal conductivity. Calorimetric studies have quantified the enthalpies and entropies associated with these phase transitions, providing insights into the thermodynamics of the liquid crystalline state (Shinoda et al., 1974).

Chemical Properties Analysis

MBBA exhibits typical chemical properties of Schiff bases, with the azomethine (-CH=N-) group playing a crucial role in its reactivity and liquid crystalline behavior. The electron-donating methoxy group and the electron-withdrawing butyl group impact the electronic structure of MBBA, influencing its chemical stability, reactivity, and interaction with other molecules. The dipole moment and aggregation behavior in solution have also been studied, reflecting the compound's potential for forming ordered mesophases in liquid crystal applications (Maurel & Price, 1973).

Scientific Research Applications

Liquid Crystal Phases and Properties

  • MBBA exhibits unique liquid-crystalline phases, as demonstrated by X-ray scattering studies. These phases can be manipulated by quenching MBBA at liquid nitrogen temperature and annealing to achieve various textures, especially in a magnetic field (Pépy et al., 1989).
  • Surface-induced ordering of MBBA in its isotropic phase has been studied, showing significant variations in boundary order parameters depending on surface treatments. This suggests potential applications in materials science where surface interactions are crucial (Tarczon & Miyano, 1980).
  • MBBA's liquid crystalline phase can be transformed into a chiral nematic phase by adding zinc(II) complexes. This indicates potential for creating advanced liquid crystal displays or other optical devices (Hamakubo et al., 2005).

Magnetic and Optical Properties

  • Studies on the magnetic susceptibility of MBBA in different phases reveal insights into its anisotropic properties, which are crucial for applications in magnetic field-responsive materials (Kneppe et al., 1982).
  • Inelastic light scattering from MBBA's different phases provides valuable data on its optical properties, offering potential for novel optical materials or sensors (Dolganov et al., 1989).

Molecular Dynamics and Structure

  • Nuclear magnetic resonance studies of MBBA highlight its complex molecular dynamics in various states, suggesting applications in advanced material science, where understanding of molecular behavior under different conditions is essential (Kumagai et al., 1981).
  • The molecular and crystal structure of MBBA, especially at low temperatures, has been extensively studied, offering insights for designing materials with specific structural properties (Boese et al., 1992).

Applications in Nanotechnology and Optics

  • MBBA’s interaction with silver nanoparticles demonstrates its potential in nanotechnology, particularly for creating materials with unique optical properties (Antharjanam & Prasad, 2010).
  • The ability to control the release of bioactive volatiles from MBBA using electric fields suggests its application in developing smart materials and devices (Herrmann et al., 2009).

Future Directions

Future research on “N-(4-Methoxybenzylidene)-4-butylaniline” could focus on its potential applications in various fields. For example, a study reported the synthesis of a new nonlinear optical crystal, (E)-N’-(4-Methoxybenzylidene)pyridine-3-carbohydrazide dihydrate (MBP3CD 2H2O), suggesting potential applications in nonlinear optics . Another study reported the synthesis of zinc (II) complexes containing 4-methoxybenzylidene moieties, suggesting potential applications in the field of materials science .

properties

IUPAC Name

N-(4-butylphenyl)-1-(4-methoxyphenyl)methanimine
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InChI

InChI=1S/C18H21NO/c1-3-4-5-15-6-10-17(11-7-15)19-14-16-8-12-18(20-2)13-9-16/h6-14H,3-5H2,1-2H3
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InChI Key

FEIWNULTQYHCDN-UHFFFAOYSA-N
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Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
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Molecular Formula

C18H21NO
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE
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DSSTOX Substance ID

DTXSID8025549, DTXSID20860360
Record name 4-Methoxybenzilidine-4'-butylaniline
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Record name [N(E)]-4-Butyl-N-[(4-methoxyphenyl)methylene]benzenamine
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Molecular Weight

267.4 g/mol
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Physical Description

Cloudy light yellow liquid. (NTP, 1992)
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE
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Flash Point

greater than 235 °F (NTP, 1992)
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE
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Density

1.027 (NTP, 1992) - Denser than water; will sink
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE
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Product Name

N-(4-Methoxybenzylidene)-4-butylaniline

CAS RN

26227-73-6, 97402-82-9, 221128-17-2
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE
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Record name (p-Methoxybenzylidene)-p-butylaniline
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Record name N-(4-Methoxybenzylidene)-4-butylaniline
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Record name Mbba, E-
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Record name Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]-
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Record name 4-Methoxybenzilidine-4'-butylaniline
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Record name [N(E)]-4-Butyl-N-[(4-methoxyphenyl)methylene]benzenamine
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Record name N-(4'-methoxybenzylidene)-4-butylaniline
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Record name N-(4-METHOXYBENZYLIDENE)-4-BUTYLANILINE, (E)-
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Melting Point

70 °F (Turbid) (NTP, 1992)
Record name 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
559
Citations
T Yoshimi, A Shima, S Hagiwara-Norifusa, T Sugimoto… - Crystals, 2020 - mdpi.com
We have used differential scanning calorimetry (DSC) to investigate the phase transition of a liquid crystal, N-(4-methoxybenzylidene)-4-butylaniline (MBBA), confined within porous …
Number of citations: 6 www.mdpi.com
NR Jber, AA Rashad, MS Shihab - Journal of Molecular Structure, 2013 - Elsevier
In this work, the nematic liquid crystal (LC) N-(4′-methoxybenzylidene)-4-n-butylaniline (MBBA) was prepared and doped with different concentrations (0.025, 0.05, 0.06, 0.07, 0.08, …
Number of citations: 24 www.sciencedirect.com
AK Misra, PK Tripathi, KK Pandey… - Journal of Dispersion …, 2019 - Taylor & Francis
In present work, Cu: ZnO nanoparticles (NPs) used to disperse in pure nematic liquid crystal N-(4-methoxybenzylidene)-4-butylaniline (MBBA). Due to their larger dipole moment of NPs …
Number of citations: 19 www.tandfonline.com
I Diaconu, N Melniciuc-Puică, D Dorohoi… - Spectrochimica Acta Part …, 2007 - Elsevier
The birefringence of MBBA, determined from the channeled spectra, decreases when the wavelength increases, showing a normal dispersion. The changes induced by an external …
Number of citations: 10 www.sciencedirect.com
K Shido, M Noguchi, A Hayashi, A Nagoe… - Journal of Thermal …, 2023 - Springer
The effect of precooling treatments on phase behaviors of N-(2-hydroxy-4-methoxybenzylidene)-4′-n-butylaniline (OHMBBA) was investigated by differential scanning calorimetry (DSC…
Number of citations: 0 link.springer.com
Y Tasei, F Tanigawa, I Kawamura, T Fujito… - Physical Chemistry …, 2015 - pubs.rsc.org
Microwave heating effects are widely used in the acceleration of organic, polymerization and enzymatic reactions. These effects are primarily caused by the local heating induced by …
Number of citations: 10 pubs.rsc.org
M Kumagai, G Soda, H Chihara - Journal of Magnetic Resonance (1969), 1981 - Elsevier
Nuclear Magnetic Relaxation of Nematic Liquid Crystals, IV-(4-Methoxybenzylidene)-4’+butylaniline and N-(2-Hydroxy-4-methoxybe Page 1 JOURNAL OF MAGNETIC RESONANCE 42…
Number of citations: 11 www.sciencedirect.com
M Ghedini, S Armentano, GD Munno, A Crispini… - Liquid …, 1990 - Taylor & Francis
The reaction between [Pd(PhCN) 2 Cl 2 ] and the liquid crystalline ligand N-(4-methoxybenzylidene)-4′-butylaniline, (MBBA indicated here as HL) affords the new metallo-mesogen [(L)…
Number of citations: 16 www.tandfonline.com
CF Dascalu, BC Zelinschi, DO Dorohoi - Rev. Chim.(Bucharest), 2011 - bch.ro
The main refractive indices of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) liquid crystal layer were used in order to determine Cauchy coefficients. The Cauchy formula simulation …
Number of citations: 3 bch.ro
CF Dascalu, BC Zelinschi, DO Dorohoi - REVISTA DE CHIMIE, 2011 - bch.ro
The aim of this paper is to obtain information about the transmission factor of MBBA crystalline layer between crossed polarizers. The liquid crystalline layer is kept in a special cell and …
Number of citations: 1 bch.ro

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